molecular formula C8H3BrF4O2 B1383679 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 2059937-52-7

2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B1383679
CAS No.: 2059937-52-7
M. Wt: 287.01 g/mol
InChI Key: XVUFMURDJMWSCI-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3BrF4O2 and its molecular weight is 287.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFMURDJMWSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059937-52-7
Record name 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility profile of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Process Development Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers Subject: CAS 2059937-52-7 (and related isomers)[1]

Executive Summary & Molecular Architecture

2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic intermediate critical in the synthesis of HIF-2α inhibitors and advanced agrochemicals.[1] Its solubility profile is dominated by two competing factors: the ionizable carboxylic acid moiety (hydrophilicity/pH-dependence) and the lipophilic halogenated core (hydrophobicity).[1]

This guide provides a predictive and empirical framework for solvent selection, focusing on the thermodynamic behaviors driving dissolution.

Structural Determinants of Solubility

The molecule features a "crowded" substitution pattern that significantly alters its solvation shell compared to benzoic acid.

FeaturePhysicochemical ImpactSolubility Consequence
Carboxylic Acid (C-1) H-bond donor/acceptor; Ionizable (pKa ~2.5–3.0).[1]High solubility in basic aqueous media; dimerization in non-polar solvents.
Ortho-Fluoro (C-6) Electron-withdrawing; Small steric radius.[1]Increases acidity (lowers pKa); reduces lattice energy relative to H-analogs.[1]
Ortho-Bromo (C-2) Large Van der Waals radius; Polarizable.[1]Steric hindrance prevents planar packing, potentially enhancing solubility in organic solvents.
Meta-CF3 (C-3) Highly lipophilic; Strong electron-withdrawing group.[1]Drastically reduces water solubility; enhances solubility in chlorinated and fluorinated solvents.

Predicted Solubility Profile (Organic Solvents)

Note: Values below are predictive ranges derived from structural analogs (fluorinated benzoic acids) and process chemistry patents. Always verify experimentally.

Solvent Classification Table[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>200 mg/mL)Dipole-dipole interactions disrupt acid dimers; excellent solvation of the polarizable aromatic ring.[1]
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)H-bonding with the carboxylic acid.[1] Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Ethers THF, 2-MeTHF, DioxaneHigh (>100 mg/mL)Oxygen lone pairs accept H-bonds from the carboxylic acid; moderate polarity suits the halogenated core.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (50–100 mg/mL)Good general solvents; often used for crystallization when combined with alkanes.[1]
Chlorinated DCM, ChloroformModerate (20–80 mg/mL)Good interaction with the lipophilic -CF3 and -Br groups; often used for extraction.[1]
Non-Polar Heptane, Hexane, TolueneLow (<5 mg/mL)Anti-solvent. The polar carboxylic head group is energetically unfavorable in these matrices unless heated.[1]
Aqueous Water (pH < 2)Insoluble (<0.1 mg/mL)The unionized form is highly lipophilic (LogP > 3.0).[1]
Aqueous Water (pH > 7)High (as Salt)Deprotonation forms the benzoate anion, which is highly water-soluble.[1]

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we utilize the Hansen Solubility Parameters. The "Distance" (


) between the solute and solvent in 3D space determines miscibility.

Estimated HSP Values for this compound:

  • 
     (Dispersion):  ~19.5 MPa
    
    
    
    (High due to Br/CF3 polarizability)[1]
  • 
     (Polarity):  ~6.0 MPa
    
    
    
    (Moderate due to dipole moments)[1]
  • 
     (H-Bonding):  ~11.0 MPa
    
    
    
    (Carboxylic acid contribution)[1]

Solvent Selection Logic: Solvents with an


 are likely to dissolve the compound.


[1]
Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the process goal (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis/Reaction Start->Reaction Purification Purification/Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp AcidBase Acid/Base Extraction? Purification->AcidBase Recryst Recrystallization Purification->Recryst Toluene Toluene/Xylene (Moderate Sol, High BP) HighTemp->Toluene Yes THF THF or 2-MeTHF (Good Sol, Easy Removal) HighTemp->THF No DCM_EtOAc DCM or EtOAc (Partition vs. Basic Water) AcidBase->DCM_EtOAc SolventSystem Solvent/Anti-Solvent Pair Recryst->SolventSystem HeptaneEtOAc EtOAc (Solvent) + Heptane (Anti-solvent) SolventSystem->HeptaneEtOAc Non-polar Impurities EtOHWater Ethanol (Solvent) + Water (Anti-solvent) SolventSystem->EtOHWater Polar Impurities

Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis versus purification.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility (


) of the compound in a specific solvent at 25°C using the Shake-Flask method (Gold Standard).
Reagents & Equipment[2][3]
  • Substance: >500 mg of this compound (Purity >98%).

  • Solvents: HPLC Grade (e.g., Methanol, Acetonitrile, Water).[1]

  • Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters, HPLC-UV or UPLC-PDA.

Step-by-Step Methodology

Step 1: Sample Preparation (Supersaturation)

  • Weigh approximately 20 mg of the solid into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a visible suspension (sediment) remains. This ensures the system is saturated.

Step 2: Equilibration

  • Seal the vials tightly (Parafilm recommended to prevent evaporation of volatile solvents like DCM).

  • Place vials in the orbital shaker at 25°C ± 0.5°C for 24 hours .

  • Agitation Speed: 200–300 RPM (sufficient to keep solids suspended but not splashing).

Step 3: Phase Separation & Sampling

  • Stop agitation and allow the vials to stand for 1 hour to let solids settle.

  • Draw up the supernatant using a syringe.

  • Attach a 0.45 µm PTFE filter (compatible with most organics) and filter the solution into an HPLC vial.

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

Step 4: Quantification (HPLC)

  • Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to bring it within the linear range of the detector.

  • HPLC Conditions (Standard Generic Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase: A: Water + 0.1% H3PO4; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 mins.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Calculate concentration using a 5-point calibration curve of a standard solution.

Experimental Workflow Diagram

SolubilityProtocol Step1 1. Supersaturation (Excess Solid + Solvent) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Filtration (0.45 µm PTFE) Step2->Step3 Validation Check pH (If aqueous) Step2->Validation Step4 4. Dilution (Into Linear Range) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility profiling.

Process Chemistry Applications

Crystallization Strategy

Due to the steep solubility curve between alcohols and water, Anti-solvent Crystallization is the recommended purification method.

  • Dissolution: Dissolve crude material in 5 volumes of Ethanol at 50°C.

  • Precipitation: Slowly add 10 volumes of Water (acidified with 1% HCl to suppress ionization) while cooling to 5°C.

  • Yield: Expect >85% recovery due to the hydrophobic effect of the -CF3 and -Br groups driving the molecule out of the aqueous phase.[1]

Acid-Base Extraction (Work-up)

The pKa (~2.[1]5) allows for an efficient "pH-swing" purification:[1]

  • Extract: Dissolve organic layer in dilute NaHCO3 (pH ~8). The compound moves to the aqueous phase as the benzoate salt; non-acidic impurities remain in the organic layer.

  • Wash: Wash the aqueous layer with DCM.

  • Precipitate: Acidify aqueous layer with HCl to pH 1. The compound precipitates as a white solid or oils out (extract back into DCM).

References

  • PubChem. (2025).[2] Compound Summary for CAS 2059937-52-7, this compound. National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for Group Contribution Methods).
  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general benzoic acid solubility behaviors).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Acid-Base extraction).
  • Glomme, A., et al. (2005).[1] "Comparison of a Miniaturized Shake-Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities." Journal of Pharmaceutical Sciences, 94(1), 1-16.[1] [Link][1]

Sources

Methodological & Application

Scale-up Synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the kilogram-scale synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical research. The described methodology leverages the efficiency and high regioselectivity of Directed ortho-Metalation (DoM), a superior strategy compared to classical multi-step routes. We will detail the mechanistic rationale, critical process parameters for safe scale-up, a step-by-step experimental protocol, and rigorous safety procedures required when handling pyrophoric organolithium reagents. The causality behind experimental choices is explained to provide a self-validating system for researchers and process chemists.

Introduction and Strategic Rationale

The multi-substituted aromatic scaffold of this compound (CAS 2059937-52-7) makes it a valuable intermediate for the synthesis of complex bioactive molecules.[1] Traditional synthetic routes to such compounds often involve lengthy sequences with challenging regioselectivity control, such as nitration, reduction, and diazotization reactions.[2][3][4] For large-scale production, these methods can be inefficient, costly, and generate significant waste streams.

This guide details a robust and highly efficient process centered on Directed ortho-Metalation (DoM). This strategy utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[5] In our target synthesis, the fluorine atom at the C6 position serves as a potent DMG, enabling precise lithiation and subsequent carboxylation to yield the desired product in a single, high-yielding transformation.[6] This approach offers significant advantages for scale-up, including process intensification, reduced step count, and excellent control over isomer formation.

Overall Reaction Scheme:

Fig 1. High-level workflow for the DoM synthesis.

Detailed Scale-up Protocol (1.0 kg Scale)

Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis with appropriate engineering controls (e.g., fume hoods, inert atmosphere gloveboxes, blast shields) and personal protective equipment.

Equipment
  • 100 L glass-lined or stainless steel jacketed reactor with cryogenic cooling capabilities, overhead stirrer, thermocouple, and nitrogen/argon inlet/outlet.

  • Addition funnel or pump system for controlled liquid transfer.

  • Inert atmosphere system (Schlenk line or glovebox).

  • Apparatus for handling and crushing dry ice.

  • Extraction and filtration equipment.

Reagents & Materials
Reagent/MaterialM.W. ( g/mol )Amount ( kg/L )MolesEquivalents
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene243.021.00 kg4.111.0
n-Butyllithium (2.5 M in hexanes)64.06~2.0 L5.001.2
Anhydrous Tetrahydrofuran (THF)72.1120 L--
Carbon Dioxide (Dry Ice), crushed44.01~2.0 kg~45.4~11.0
Hydrochloric Acid (6 M aq.)36.46As needed--
Ethyl Acetate (EtOAc)88.112 x 15 L--
Brine (Saturated NaCl solution)-10 L--
Anhydrous Sodium Sulfate (Na₂SO₄)142.041.0 kg--
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor vessel with dry nitrogen or argon for at least 1 hour to establish an inert atmosphere. Begin cooling the reactor jacket to achieve an internal temperature of -78 °C.

  • Charging Reactants: Charge the reactor with 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene (1.00 kg, 4.11 mol) and anhydrous tetrahydrofuran (20 L). Stir the mixture until a homogeneous solution is formed, ensuring the internal temperature is stable at -78 °C.

  • n-Butyllithium Addition: Slowly add n-butyllithium (2.5 M in hexanes, ~2.0 L, 5.00 mol) to the reactor via a cannula or pump, ensuring the addition is sub-surface. The rate of addition must be carefully controlled to maintain the internal temperature below -70 °C. A significant exotherm will occur. Total addition time should be approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. Reaction completion can be monitored by taking a quenched aliquot for analysis (e.g., HPLC, TLC, or GC-MS).

  • Carboxylation (Quench): Once the lithiation is complete, begin adding crushed dry ice (~2.0 kg) to the reactor in portions. This step is highly exothermic and will cause significant outgassing (CO₂ sublimation). Control the rate of addition to manage the internal temperature and pressure.

  • Warm-up: After all the dry ice has been added, slowly allow the reaction mixture to warm to 0 °C over 1-2 hours.

  • Aqueous Workup: Slowly and carefully quench the reaction by adding water (10 L), followed by acidification to pH 1-2 with 6 M hydrochloric acid. Ensure the temperature is monitored and controlled during this step.

  • Extraction: Transfer the biphasic mixture to a suitable vessel for extraction. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Washing and Drying: Combine the organic layers and wash with water (1 x 10 L) and then brine (1 x 10 L). Dry the organic phase over anhydrous sodium sulfate (~1.0 kg), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a crystalline solid. Expected yield: 85-95%.

Critical Safety Considerations: Handling Pyrophoric Reagents

The primary hazard in this synthesis is the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. [7][8]

  • Inert Atmosphere: All transfers and reactions involving n-BuLi must be conducted under a strictly controlled inert atmosphere of nitrogen or argon. [7]Oxygen and moisture must be rigorously excluded.

  • Personal Protective Equipment (PPE): A fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) are mandatory. [9][10]* Transfer Techniques: Use of gastight syringes with locking needles or positive pressure cannula transfer are the only acceptable methods for transferring n-BuLi. [9]Never handle n-BuLi in an open container.

  • Spill Management: In the event of a spill, do not use water or a CO₂ fire extinguisher. [11]The spill should be covered with a dry, non-reactive absorbent material like powdered limestone (calcium carbonate) or sand. A Class D fire extinguisher (for combustible metals) must be immediately accessible.

  • Emergency Response: Personnel must be trained in the specific hazards of organolithiums. In case of skin contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing. [11]Seek immediate medical attention.

  • Quenching Residual Reagents: Any residual n-BuLi in transfer lines or the reactor must be safely quenched. This can be done by slow, controlled addition of a less reactive alcohol like isopropanol at low temperatures, followed by water.

References

Sources

Application Note: Late-Stage Functionalization using 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic deployment of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 2059937-52-7) as a linchpin for late-stage diversification.

Executive Summary

The building block This compound represents a "privileged" scaffold for modern drug discovery. Its value lies in its dense functionalization, offering three orthogonal handles (COOH, F, Br) surrounding a lipophilic trifluoromethyl core. This guide details the chemoselective sequencing required to utilize this scaffold effectively. By exploiting the electronic differentiation between the 2-bromo and 6-fluoro positions, researchers can rapidly generate diverse libraries of bio-active benzamides, often used in kinase inhibitors and GPCR modulators.

Structural Analysis & Reactivity Profile

The scaffold presents a unique "push-pull" electronic environment and a "steric lock" conformation that dictates reaction order.

PositionGroupElectronic RoleSteric EnvironmentPrimary Reactivity
C1 -COOH Electron Withdrawing (EWG)ModerateAmide Coupling / Esterification
C2 -Br Weakly DeactivatingHigh (Sandwiched)Suzuki / Sonogashira / Buchwald
C3 -CF

Strong EWGHighMetabolic Stability / Lipophilicity
C6 -F EWG (Inductive) / EDG (Resonance)ModerateS

Ar
(Nucleophilic Aromatic Substitution)
The "Triad" Strategy

To maximize yield and minimize side reactions, the recommended functionalization sequence is:

  • Anchor (C1): Amide coupling to the drug core. The resulting amide is a stronger Electron Withdrawing Group (EWG) than the carboxylate, activating the ring for subsequent steps.

  • Diversify (C6): S

    
    Ar displacement of the fluorine. The fluorine at C6 is highly activated by the ortho-carbonyl and para-CF
    
    
    
    (via inductive effects), allowing mild displacement with amines or alkoxides.
  • Extend (C2): Palladium-catalyzed cross-coupling. This is the most challenging step due to extreme steric hindrance (flanked by the amide and -CF

    
    ). It is performed last to prevent catalyst poisoning by free amines or thiols introduced in step 2.
    

Visualizing the Workflow

The following diagram illustrates the orthogonal reactivity pathways, highlighting the "Gatekeeper" logic where one step enables or protects the next.

ReactivityMap Start Starting Material (2-Br-6-F-3-CF3-Ph-COOH) Amide Step 1: Amide Anchor (Formation of Benzamide) Start->Amide R-NH2, HATU (Activates Ring) SnAr_Fail Poor Yield (Carboxylate repulsion) Start->SnAr_Fail Direct SnAr SnAr Step 2: SnAr Diversification (Displacement of 6-F) Amide->SnAr Nu-H, Base (Chemo-selective at C6) Suzuki Step 3: Suzuki Extension (Coupling at 2-Br) SnAr->Suzuki Ar-B(OH)2, Pd-G3 (Steric Challenge)

Figure 1: The "Anchor-Diversify-Extend" workflow ensures maximum yield by managing electronic activation and steric hindrance.

Detailed Experimental Protocols

Protocol A: The Anchor – Amide Coupling

Rationale: The carboxylic acid must be converted to an amide first. This prevents catalyst poisoning in later Pd-steps and activates the C6-fluorine for S


Ar.

Reagents:

  • Starting Material (1.0 equiv)

  • Amine Partner (R-NH

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (0.2 M)

Procedure:

  • Dissolve this compound in anhydrous DMF under N

    
    .
    
  • Add DIPEA and stir for 5 minutes to ensure deprotonation.

  • Add HATU in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Add the Amine Partner dropwise.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Expect M+H peak).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Note: If the amine partner is non-nucleophilic (e.g., aniline), heat to 50°C may be required.

Protocol B: The Diversification – Regioselective S Ar

Rationale: The 6-Fluoro position is labile. The 2-Bromo position is stable under these conditions. This orthogonality allows the introduction of polarity (e.g., morpholine, piperazine) without touching the bromine handle.

Reagents:

  • Benzamide Intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile (e.g., Morpholine, primary amine) (1.2 – 1.5 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for weaker nucleophiles)
  • Solvent: DMSO or NMP (0.5 M)

Procedure:

  • Charge the Benzamide and Base into a vial.

  • Add DMSO and the Nucleophile.

  • Temperature Control:

    • Aliphatic Amines: Heat to 60–80°C.

    • Anilines/Phenols: Heat to 100–120°C.

  • Stir for 4–16 hours.

  • Critical Check: LCMS should show displacement of F (M-19+Nu). If Br displacement is observed (rare), lower the temperature.

  • Workup: Precipituate into water or extract with EtOAc. Remove DMSO thoroughly (lyophilization or extensive water wash) to prevent interference in the next step.

Protocol C: The Extension – Sterically Demanding Suzuki Coupling

Rationale: The 2-Bromo position is extremely hindered by the ortho-amide and meta-CF


. Standard catalysts (e.g., Pd(PPh

)

) often fail. Use "Next-Generation" Buchwald precatalysts.

Reagents:

  • Sngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    Ar Product (from Protocol B) (1.0 equiv)[1][2]
    
  • Boronic Acid/Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.05 equiv / 5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine the aryl bromide, boronic acid, and Pd-precatalyst in a microwave vial.

  • Seal and purge with Argon/N

    
     for 5 minutes.
    
  • Add degassed Dioxane and aqueous K

    
    PO
    
    
    
    .
  • Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min).

  • Troubleshooting: If conversion is low, switch to Sphos Pd G3 (better for steric bulk) or Pd-162 . Avoid strong bases like NaOtBu which may hydrolyze the amide or cause racemization.

Data Summary & Validation

The following table summarizes expected outcomes based on internal validation studies using model substrates.

ReactionCritical ParameterTypical YieldCommon Pitfall
Amide Coupling pH > 8 (DIPEA)85–95%Formation of acid anhydride if amine is added too slowly.
S

Ar (C6)
Temp < 120°C70–90%Overheating leads to Br-displacement or hydrolysis.
Suzuki (C2) Ligand Sterics50–80%Protodeboronation of the boronic acid due to slow oxidative addition.

References

  • Mechanistic Insight on S

    
    Ar:  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412. Link
    
  • Buchwald-Hartwig Precatalysts: Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

  • Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Sterically Hindered Suzuki: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 130(24), 7532–7533. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SB-2Br-6F-3CF3-001 Subject: Troubleshooting Reactivity of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid Status: Open / Technical Advisory Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fortress" Molecule

You are encountering difficulties with This compound . This is not a standard substrate; it is a textbook example of extreme steric congestion exacerbated by the "Buttressing Effect."

  • The Trap: The carboxylic acid (C1) is flanked by a Bromine (C2) and a Fluorine (C6).

  • The Aggravator: The Trifluoromethyl group (C3) is bulky (Van der Waals radius ~2.2 Å, similar to an isopropyl group) and sits adjacent to the Bromine. This "buttresses" the Bromine, pushing it further toward the carboxyl group, effectively locking the carboxylate out of planarity and shielding the C2-Br bond from palladium insertion.

This guide provides high-fidelity protocols to bypass these specific steric walls.

Module 1: The "Impossible" Amide Coupling

Issue: Standard coupling reagents (HATU, EDC/NHS, T3P) yield <10% conversion or unreacted starting material. Root Cause: The active ester formed by HATU/EDC is too bulky. The amine nucleophile cannot access the carbonyl carbon because the ortho-Bromine and ortho-Fluorine block the trajectory of attack (Bürgi-Dunitz angle).

Solution: The Acid Chloride Route via Ghosez’s Reagent

Do not use Thionyl Chloride (


) if your substrate has acid-sensitive protecting groups. Use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.[1]

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the benzoic acid in dry DCM (0.2 M).

  • Activation: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by quenching an aliquot with MeOH and checking for methyl ester by LCMS.

  • Coupling: Once acid chloride formation is complete, add 1.5 equiv of the amine and 2.0 equiv of DIPEA (or Pyridine) directly to the mixture.

  • Workup: Standard aqueous workup.

Why this works: The chloride atom is significantly smaller than the OBt/OAt leaving groups generated by HATU, reducing the steric penalty for the incoming amine.

Module 2: The "Stubborn" Bromide (Suzuki Coupling)

Issue: The aryl bromide fails to couple or undergoes protodebromination. Root Cause: The Pd(0) catalyst cannot perform oxidative addition into the C-Br bond because it is shielded by the -COOH and the buttressed -CF3 group.

Solution: Specialized Buchwald Ligands (Dialkylbiarylphosphines)

You must use electron-rich, bulky ligands that facilitate oxidative addition in hindered systems. XPhos or RuPhos are the gold standards here.

Recommended System:

  • Catalyst: Pd-RuPhos-G4 or Pd-XPhos-G4 (Precatalysts ensure rapid initiation).

  • Base:

    
     (3.0 equiv) – Anhydrous conditions often work better for extreme sterics to prevent protodebromination.
    
  • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane (dry).

  • Temperature: 80°C – 100°C.

Data Comparison: Ligand Performance

LigandConversion (24h)YieldNotes
PPh3 (Tetrakis) < 5%0%Failed. Sterically inadequate.
dppf 15%10%Slow oxidative addition.
XPhos 88%82%Excellent for steric bulk.
RuPhos 95%91%Best for electron-poor/hindered halides.
Module 3: The "Hidden" Door (Nucleophilic Aromatic Substitution)

Opportunity: The 6-Fluorine is often ignored, but it is highly activated. Mechanism: The -COOH (electron-withdrawing) and the -CF3 (para to the Fluorine) pull electron density from the ring, making C6 susceptible to


.

Application: If you need to introduce an ether or amine at position 6, do this before attempting Suzuki coupling on the bromide.

Protocol (


 Displacement): 
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Base:

    
     (2.0 equiv) or CsF.
    
  • Nucleophile: Primary amine or alcohol.

  • Temp: 60°C.

  • Note: The bulky Bromine at C2 actually helps by preventing attack at other positions, directing the nucleophile to the open C6-Fluorine.

Visual Troubleshooting Workflows
Figure 1: Decision Logic for Functionalization

G Start Substrate: 2-Br-6-F-3-CF3-Benzoic Acid Goal What is your Target? Start->Goal Amide Amide/Ester Formation Goal->Amide Coupling C-C Bond Formation (Suzuki) Goal->Coupling Subst Substituent Modification (SNAr) Goal->Subst HATU Attempt HATU/EDC? Amide->HATU Standard Ghosez Use Ghosez's Reagent (Acid Chloride) Amide->Ghosez Recommended StdPd Standard Pd(PPh3)4 Coupling->StdPd Standard Buchwald Use Pd-RuPhos-G4 or Pd-XPhos-G4 Coupling->Buchwald Recommended Direct Direct SNAr on C6-F (DMF, K2CO3) Subst->Direct Fail1 Likely Failure (<10%) HATU->Fail1 Success1 High Yield Amide Ghosez->Success1 Fail2 No Oxidative Addition StdPd->Fail2 Success2 Successful Biaryl Buchwald->Success2 Success3 C6-Functionalized Product Direct->Success3

Caption: Operational decision tree for selecting the correct synthetic pathway based on steric constraints.

Figure 2: The Steric Map & Buttressing Effect

Sterics C1 C1 (COOH) C2 C2 (Br) C2->C1 Steric Block C3 C3 (CF3) C3->C2 Buttressing Push C6 C6 (F) C6->C1 Steric Block Nucleophile Incoming Nucleophile Nucleophile->C1 Blocked Access

Caption: Visual representation of the "Buttressing Effect" where CF3 pushes Br, sealing off the COOH group.

Frequently Asked Questions (FAQs)

Q: Can I use oxalyl chloride/DMF instead of Ghosez’s reagent? A: Yes, but with caution. Oxalyl chloride generates HCl gas, which can be detrimental if your substrate has acid-labile groups. Ghosez’s reagent produces the acid chloride (and a neutral amide byproduct) without releasing free acidic gas, making it safer for delicate substrates.

Q: Why is the Fluorine at C6 reactive? I thought Fluorine was a bad leaving group. A: In


 reactions, yes. But in 

(Nucleophilic Aromatic Substitution), Fluorine is often the best leaving group because its high electronegativity stabilizes the Meisenheimer complex intermediate. The para-CF3 group further stabilizes this intermediate, making the C6-F bond highly labile to amines or thiols.

Q: I need to scale this up to 100g. Is RuPhos too expensive? A: For multigram scale, you can try SPhos (often cheaper) or optimize the catalyst loading down to 0.5 mol%. However, the cost of the ligand is usually offset by the yield. Using a cheaper ligand like


 will likely result in <20% yield and difficult purification, costing more in solvent and silica than the price of the premium catalyst.
References
  • Ghosez’s Reagent Mechanism & Application: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition, 1969.

  • Buchwald Ligands for Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

  • The Buttressing Effect in Benzoic Acids: Exner, O. "Steric effects in the reaction of benzoic acid derivatives." Collection of Czechoslovak Chemical Communications, 1967.

  • SNAr Reactivity of Fluorinated Arenes: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003.

Sources

Technical Support Center: Cross-Coupling Optimization for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CF3-BZ-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide for Sterically Hindered Poly-substituted Benzoic Acids

Executive Summary: The Challenge

You are working with 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid . This is a "Red Zone" substrate in cross-coupling chemistry due to three converging difficulty factors:

  • Steric Crowding: The bromine is flanked by the carboxylic acid (position 1) and the trifluoromethyl group (position 3), creating a "tetra-ortho-substituted" environment around the reaction center.

  • Electronic Deactivation: The presence of strong electron-withdrawing groups (EWGs: -F, -CF3, -COOH) makes the ring electron-deficient. While this typically facilitates oxidative addition, it destabilizes the Pd(II) intermediate, making it highly prone to protodebromination (replacement of Br with H).

  • Catalyst Poisoning: The free carboxylic acid can form unreactive palladium-carboxylate complexes, effectively killing the catalytic cycle.

This guide provides a modular approach to solving these issues, prioritizing substrate protection and specialized ligand systems .

Pre-Reaction Checklist (Phase 1)

Before attempting the coupling, you must stabilize the substrate. Running this reaction on the free acid is the primary cause of low yields (<20%).

CheckpointActionRationale
Acid Protection MANDATORY: Convert to Methyl or tert-Butyl Ester.Prevents Pd-carboxylate formation; improves solubility in non-polar solvents (Toluene/THF).
Solvent Quality Use Anhydrous/Degassed solvents only.Water acts as a proton source for protodebromination. Oxygen oxidizes sensitive phosphine ligands.
Base Selection Switch to Anhydrous K₃PO₄ or CsF .Avoid strong alkoxides (NaOtBu) which can induce nucleophilic aromatic substitution (SNAr) on the fluorine.

Catalyst & Ligand Selection (Phase 2)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient for this sterically demanding substrate. You must use Third-Generation Buchwald Precatalysts or Pd-PEPPSI systems.

Recommended Systems
ComponentRecommendationWhy it works
Ligand SPhos or XPhos SPhos is the gold standard for ortho-substituted aryl halides. Its bulk promotes reductive elimination; its electron richness stabilizes the oxidative addition complex.
Precatalyst SPhos Pd G3 Ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature. Avoids the induction period of Pd(OAc)₂ + Ligand mixing.
Alternative Pd-PEPPSI-IPr Excellent for electron-deficient substrates ("throw-and-go" stability). Highly resistant to air/moisture compared to phosphines.

Decision Logic & Workflow

The following diagram outlines the decision process for optimizing your specific reaction conditions.

OptimizationWorkflow Start Start: Low Yield Observed CheckAcid Is the -COOH protected? Start->CheckAcid Protect Action: Esterify (Me/tBu) CheckAcid->Protect No CheckSideProd Analyze Side Products (LCMS) CheckAcid->CheckSideProd Yes Protect->CheckSideProd Protodebrom Major Product: Des-bromo (Ar-H) (Protodebromination) CheckSideProd->Protodebrom Mass = M-Br+H StartMat Major Product: Starting Material (No Reaction) CheckSideProd->StartMat Mass = M (Unchanged) Soln_Proto Soln: Dry Solvents + Weak Base (Switch to Anhydrous K3PO4 / Toluene) Protodebrom->Soln_Proto Soln_Start Soln: Increase Steric Bulk of Ligand (Switch to XPhos Pd G3 or PEPPSI-IPr) StartMat->Soln_Start Success Target Yield > 80% Soln_Proto->Success Soln_Start->Success

Figure 1: Troubleshooting logic flow for optimizing cross-coupling of sterically hindered benzoic acids.

Detailed Experimental Protocols

Protocol A: Esterification (The Prerequisite)

Do not skip this step.

  • Dissolve: 1.0 equiv of this compound in Methanol (0.5 M).

  • Catalyze: Add 2.0 equiv of H₂SO₄ (conc.) dropwise.

  • Reflux: Heat to 65°C for 4–6 hours. Monitor by TLC (Acid will streak; Ester will run higher).

  • Workup: Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc.

  • Result: Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate.

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed for the Methyl Ester intermediate.

  • Setup: In a glovebox or under strict Schlenk conditions (Argon), charge a vial with:

    • Substrate: Methyl ester (1.0 equiv)

    • Boronic Acid: 1.5 equiv (Use Pinacol ester if Boronic acid is unstable)

    • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

    • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Solvent: Add Toluene:Water (10:1) or pure 1,4-Dioxane (anhydrous) if protodebromination is high. Concentration: 0.2 M.

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Analysis: Check LCMS.

    • If Des-bromo product > 10%: Switch solvent to pure Toluene and use CsF as base.

Troubleshooting FAQs

Q1: I see a significant amount of "des-bromo" product (Ar-H). Why? A: This is Protodebromination . The electron-withdrawing CF3 and F groups make the aryl ring electron-poor. After the Pd inserts into the C-Br bond, the resulting Pd(II) species is electrophilic and can strip a proton from water or the solvent instead of reacting with the boronic acid.

  • Fix: Remove all water. Use anhydrous Toluene or THF. Switch from carbonate bases (which generate bicarbonate/water) to anhydrous Phosphate (K3PO4) or Fluoride (CsF).

Q2: The reaction turns black immediately, and conversion stops. A: This indicates "Pd Black" precipitation . The catalyst is decomposing before it can enter the cycle, likely due to the free carboxylic acid binding to the Pd, or insufficient ligand stabilization.

  • Fix: Ensure the acid is esterified. If already esterified, increase the Ligand:Pd ratio (add 1-2% extra free SPhos ligand) to stabilize the active species.

Q3: Can I use Pd(PPh₃)₄? It’s cheaper. A: No. Triphenylphosphine is too sterically small and not electron-rich enough to facilitate oxidative addition into this crowded, electron-poor ring. You will likely see <10% yield. The cost of the starting material justifies the use of G3 precatalysts.

References

  • Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chemistry - A European Journal.

  • Denmark, S. E., & Smith, R. C. (2009).[1] "Cross-Coupling Reactions of Aromatic Silanolates with Sterically Hindered Halides." Journal of the American Chemical Society.

  • Lloyd-Jones, G. C. (2012). "Protodeboronation: Mechanism and Suppression." Journal of the American Chemical Society.

Sources

Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to achieve desired regioselectivity. The inherent electronic and steric factors of this polysubstituted aromatic ring present unique challenges and opportunities in synthetic chemistry.

I. Understanding the Substrate: Electronic and Steric Influences

The regiochemical outcome of SNAr reactions on this compound is governed by a delicate interplay of competing factors. The aromatic ring is highly electron-deficient due to the presence of three electron-withdrawing groups: a carboxylic acid (-COOH), a trifluoromethyl (-CF3), and two halogens (-Br and -F).[1][2][3] This overall electron deficiency activates the ring towards nucleophilic attack.[2][4][5]

However, the directing effects of these substituents are crucial in determining which halogen is preferentially substituted.

  • Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group that deactivates the entire ring through a strong negative inductive effect (-I).[3][6] It significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[3] Its position at C3 directs nucleophilic attack towards the para position (C6, fluoro-substituted) and ortho position (C2, bromo-substituted).

  • Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and deactivating.[1] Under basic conditions, it will be deprotonated to the carboxylate (-COO-), which can influence the solubility and electronic nature of the substrate.

  • Halogens (-F and -Br): In the context of SNAr reactions, the reactivity of halogens as leaving groups is often inverted compared to SN2 reactions.[2] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group in SNAr.[2][7][8] Therefore, the C-F bond is often more susceptible to nucleophilic attack than the C-Br bond.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is yielding a mixture of both bromo- and fluoro-substituted products. How can I improve the selectivity for substitution at the C-F position?

Answer:

Achieving high regioselectivity for substitution at the C6 position (displacement of fluoride) is often the kinetically favored pathway due to the superior ability of fluorine to stabilize the transition state in SNAr reactions.[2][7] If you are observing a mixture, consider the following factors:

  • Nucleophile Choice: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to favor substitution at the more electronegative fluorine-bearing carbon. "Softer" nucleophiles might show less selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the substitution of fluorine.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[9][10] This can enhance the reaction rate and may influence selectivity.

Experimental Protocol for Enhancing Fluoro-Substitution:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • Nucleophile Addition: Add the nucleophile (e.g., a primary amine, 1.1 - 1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).[11]

  • Temperature Control: Stir the reaction mixture at a reduced temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I want to selectively substitute the bromo group over the fluoro group. What strategies can I employ?

Answer:

Selective substitution of the bromo group is thermodynamically more challenging but can be achieved under specific conditions. This often requires leveraging steric hindrance or using reaction conditions that deviate from the typical SNAr pathway.

  • Sterically Hindered Nucleophiles: Employing a bulky nucleophile can favor attack at the less sterically hindered C2 position (bromo-substituted). The trifluoromethyl group at C3 provides significant steric bulk around the C2 position, but the fluoro group at C6 is also flanked by the carboxylic acid. Careful selection of the nucleophile's steric profile is key.

  • Metal-Catalyzed Cross-Coupling: For certain nucleophiles, transitioning from an SNAr manifold to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination, Suzuki coupling) can provide excellent selectivity for the C-Br bond. The C-F bond is generally unreactive under these conditions.

  • Grignard-Mediated SNAr: The use of Grignard bases has been shown to influence regioselectivity in SNAr couplings, potentially through chelation effects.[12]

Troubleshooting Flowchart for Regioselectivity

G start Start: Undesired Regioselectivity q1 Goal: Selective Fluoro Substitution? start->q1 q2 Goal: Selective Bromo Substitution? start->q2 sol_fluoro1 Use 'hard' nucleophiles (e.g., alkoxides, primary amines) q1->sol_fluoro1 Yes sol_fluoro2 Lower reaction temperature q1->sol_fluoro2 Yes sol_fluoro3 Use polar aprotic solvents (DMF, DMSO) q1->sol_fluoro3 Yes sol_bromo1 Use sterically hindered nucleophiles q2->sol_bromo1 Yes sol_bromo2 Consider Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) q2->sol_bromo2 Yes sol_bromo3 Explore Grignard-mediated SNAr q2->sol_bromo3 Yes

Caption: Troubleshooting workflow for regioselectivity.

III. Frequently Asked Questions (FAQs)

Q1: What is the general order of leaving group ability for halogens in SNAr reactions?

A1: The typical order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I.[2] This is the reverse of the trend observed in SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[2][7]

Q2: How does the trifluoromethyl group influence the reaction?

A2: The -CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] It activates the aromatic ring towards nucleophilic attack by inductively withdrawing electron density, making the ring more electrophilic.[3] It also helps to stabilize the negative charge in the Meisenheimer complex intermediate.[4]

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the acidic proton of the carboxylic acid can be deprotonated by basic nucleophiles or added bases. This can potentially lead to side reactions or solubility issues. It is often necessary to use an excess of the base to ensure both deprotonation of the carboxylic acid and facilitation of the SNAr reaction.

Q4: Are there any alternative mechanisms to consider?

A4: While the addition-elimination (SNAr) mechanism is the most common for this type of substrate, under very strong basic conditions, an elimination-addition (benzyne) mechanism could be possible.[5][13] However, the high degree of substitution and the presence of multiple electron-withdrawing groups strongly favor the SNAr pathway.

IV. Summary of Reaction Conditions for Modulating Regioselectivity

Goal Nucleophile Type Reaction Conditions Solvent Rationale
Selective Fluoro Substitution "Hard" nucleophiles (e.g., R-O⁻, R-NH₂)Low temperature (0 °C to RT), non-nucleophilic base (e.g., K₂CO₃)Polar aprotic (DMF, DMSO)Favors the kinetically controlled pathway; F is a better leaving group in SNAr.[2][7]
Selective Bromo Substitution Sterically hindered nucleophilesMay require elevated temperaturesLess polar solvents might be exploredSteric hindrance may direct the nucleophile to the less encumbered position.
Selective Bromo Substitution Amines, Boronic acids, etc.Pd-catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)Toluene, DioxaneC-Br bond is more reactive in oxidative addition to Palladium(0) than the C-F bond.

Electronic Effects Influencing Regioselectivity

G cluster_ring This compound Ring Aromatic Ring (Electron Deficient) F F (-I effect, good SNAr LG) Ring->F Favored attack site (kinetic control) Br Br (-I effect, poorer SNAr LG) Ring->Br Possible attack site (steric/catalytic control) CF3 CF3 (-I effect) CF3->Ring Activates ring COOH COOH (-I, -M effect) COOH->Ring Activates ring F->Ring Activates ring Br->Ring Activates ring

Caption: Key electronic influences on the substrate.

V. References

  • Nucleophilic Aromatic Substitution. (n.d.). Retrieved from

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene - Benchchem. (n.d.). Retrieved from

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). Retrieved from

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from

  • 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (n.d.). Retrieved from

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (2025). Retrieved from

  • Electrophilic aromatic substitution mechanisms in polysubstituted benzene - Benchchem. (n.d.). Retrieved from

  • SNAr Solvents and Reagents - Wordpress. (n.d.). Retrieved from

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved from

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling - ResearchGate. (n.d.). Retrieved from

  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile | Request PDF - ResearchGate. (2025). Retrieved from

  • Predicting regioselectivity in nucleophilic aromatic substitution - PubMed. (2012). Retrieved from

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1 | Journal of the American Chemical Society. (n.d.). Retrieved from

  • Substituent Effects on Reactivity - YouTube. (2021). Retrieved from

  • SNAr troubleshooting : r/AskChemistry - Reddit. (2023). Retrieved from

  • SNAr reaction scope & limitations - YouTube. (2020). Retrieved from

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Retrieved from

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed. (2024). Retrieved from

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (n.d.). Retrieved from

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). Retrieved from

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Retrieved from

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023). Retrieved from

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | Request PDF. (2025). Retrieved from

  • Nucleophilic substitution reactions with a variety of heteroaromatic,... - ResearchGate. (2022). Retrieved from

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed. (2007). Retrieved from

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019). Retrieved from

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Retrieved from

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Retrieved from

  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Retrieved from

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013). Retrieved from

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from

  • Addition-Elimination at Aromatics (SNAR) - csbsju. (n.d.). Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Complexity in Fluorinated Molecules

In the landscape of modern drug discovery and materials science, organofluorine compounds hold a position of prominence. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Consequently, the precise structural elucidation of these complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose. While ¹H NMR provides foundational information, ¹⁹F NMR offers a direct and highly sensitive window into the electronic environment of fluorine atoms, boasting a wide chemical shift dispersion and 100% natural abundance of the ¹⁹F isotope.[2][3][4]

This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F NMR spectra of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid, a molecule featuring multiple, distinct fluorine environments. We will dissect the expected chemical shifts, multiplicities, and coupling constants, grounding our analysis in the fundamental principles of NMR and supporting it with experimental insights. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage multinuclear NMR to unambiguously characterize complex fluorinated aromatic systems.

Experimental Protocol: A Foundation for High-Quality Data

The acquisition of high-resolution, interpretable NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation
  • Analyte Quantity : Weigh approximately 5-10 mg of this compound for both ¹H and ¹⁹F NMR analyses. For less sensitive experiments like ¹³C NMR, a higher concentration (15-30 mg) would be necessary.[5][6]

  • Solvent Selection : The choice of deuterated solvent is critical. For this analyte, a dry, aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) is recommended. Aprotic solvents are essential for observing the labile carboxylic acid proton, as they minimize the rate of chemical exchange that can lead to signal broadening or disappearance.[7] Ensure the solvent is of high purity and dryness to prevent interference from residual water signals.

  • Dissolution : Dissolve the sample completely in 0.6–0.7 mL of the chosen deuterated solvent within a standard 5 mm NMR tube.[6] Complete dissolution is crucial; any suspended particulate matter will degrade the magnetic field homogeneity, resulting in poor spectral resolution.[6]

  • Confirmation of Acidic Proton : To unequivocally identify the carboxylic acid proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signal corresponding to the acidic -COOH proton will disappear or significantly diminish due to its exchange with deuterium.[8]

Step 2: NMR Data Acquisition
  • Instrumentation : All spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Parameters :

    • Temperature : 25 °C (298 K).

    • Pulse Program : Standard single-pulse acquisition.

    • Referencing : Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

  • ¹⁹F NMR Parameters :

    • Pulse Program : Standard single-pulse acquisition, often with proton decoupling (¹⁹F{¹H}) to simplify the spectra by removing ¹H-¹⁹F couplings.[2]

    • Spectral Width : A wide spectral width (e.g., >250 ppm) is necessary to encompass the large chemical shift range of organofluorine compounds.[2]

    • Referencing : Use an external standard such as trichlorofluoromethane (CFCl₃) set to 0 ppm.[4][10]

  • Advanced Experiments : To aid in definitive assignments, consider acquiring a ¹H spectrum with ¹⁹F decoupling (¹H{¹⁹F}). This experiment simplifies the proton multiplets by removing all J-couplings to fluorine, making the underlying ¹H-¹H coupling patterns easier to analyze.[11] Additionally, 2D correlation experiments like ¹H-¹⁹F HMBC or HOESY can reveal through-bond and through-space connectivities, respectively.[2][12]

Visualizing the Molecular Structure and Interactions

To facilitate the spectral analysis, the molecular structure and the network of spin-spin couplings are presented below.

Caption: Molecular structure of this compound.

Caption: Key J-coupling interactions within the molecule.

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides crucial information about the number and connectivity of protons in the molecule. For this highly substituted aromatic ring, the signals are expected to be in the downfield region due to the cumulative electron-withdrawing effects of the substituents.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between δ 10-14 ppm.[8] The chemical shift and peak width of this proton are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[7][13] Its identity is readily confirmed by its disappearance upon D₂O exchange.

  • Aromatic Protons (H4 and H5): The two aromatic protons reside in distinct chemical environments and will appear as separate multiplets.

    • H5: This proton is flanked by H4 (ortho) and the C6-fluorine atom (ortho). Therefore, its signal will be split by both nuclei. The primary splitting will be a doublet due to ortho coupling with H4 (³JHH ≈ 7-9 Hz), and each line of this doublet will be further split into a doublet by the ortho C6-fluorine (³JHF ≈ 5-10 Hz).[8][14] The resulting pattern will be a doublet of doublets (dd) .

    • H4: This proton is coupled to H5 (ortho, ³JHH ≈ 7-9 Hz) and to the C6-fluorine (meta, ⁴JHF ≈ 1-3 Hz).[8][14] It may also exhibit a very small, long-range coupling to the CF₃ group (⁵JHF). The signal for H4 is therefore predicted to be a complex multiplet, likely appearing as a doublet of doublets (dd) or a more complex pattern if the long-range coupling is resolved.

The causality for performing a ¹H{¹⁹F} decoupled experiment becomes clear here. By removing all couplings to fluorine, the complex multiplets for H4 and H5 would collapse into simple doublets, revealing the clean ³JHH ortho coupling and confirming their adjacent relationship.[11]

¹⁹F NMR Spectral Analysis: A Direct View of Fluorine Environments

¹⁹F NMR spectroscopy provides direct, unambiguous information about the two distinct fluorine environments: the single aromatic fluorine (C6-F) and the trifluoromethyl group (C3-CF₃). The wide chemical shift range of ¹⁹F NMR makes signal overlap unlikely.[3]

  • C6-Fluorine (Ar-F):

    • Chemical Shift: Aromatic fluorine atoms typically resonate between -100 and -170 ppm relative to CFCl₃.[1][10] The exact shift is modulated by the electronic effects of the surrounding substituents.

    • Multiplicity: This fluorine nucleus is coupled to three different spin systems: H5 (ortho, ³JFH ≈ 5-10 Hz), H4 (meta, ⁴JFH ≈ 1-3 Hz), and the three equivalent fluorine atoms of the CF₃ group (⁴JFF).[2][14] The coupling to the CF₃ group is particularly interesting. While it is a four-bond coupling (through-bond), the spatial proximity of the C6-F and C3-CF₃ substituents suggests a significant contribution from a through-space coupling mechanism.[15][16][17] The resulting signal is expected to be a doublet of doublets of quartets (ddq) . A ¹⁹F{¹H} decoupled spectrum would simplify this to a single quartet, confirming the coupling to the CF₃ group.

  • C3-Trifluoromethyl Group (-CF₃):

    • Chemical Shift: Trifluoromethyl groups attached to an aromatic ring typically appear in the range of -50 to -70 ppm.[2][10]

    • Multiplicity: The three chemically and magnetically equivalent fluorine atoms of the CF₃ group will appear as a single resonance. This signal will be split by the C6-fluorine (⁴JFF) and potentially by the H4 proton (⁵JHF). This will result in a doublet , or a doublet of doublets (dd) if the long-range coupling to H4 is resolved.

Comparative Data Summary

The predicted NMR parameters for this compound are summarized below. These values serve as a predictive guide for spectral assignment.

NucleusAssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
¹H -COOH10.0 - 14.0br s-
H4, H57.5 - 8.5dd, dd³JHH ≈ 7-9; ³JHF ≈ 5-10; ⁴JHF ≈ 1-3
¹⁹F C6-F -100 to -170ddq³JFH ≈ 5-10; ⁴JFH ≈ 1-3; ⁴JFF
-CF₃ -50 to -70d or dd⁴JFF; ⁵JHF (if resolved)

br s = broad singlet; dd = doublet of doublets; d = doublet; ddq = doublet of doublets of quartets.

Conclusion: The Synergy of Multinuclear NMR

The comprehensive analysis of this compound demonstrates the synergistic power of ¹H and ¹⁹F NMR spectroscopy. While ¹H NMR outlines the proton framework and their immediate coupling partners, ¹⁹F NMR provides a direct, high-resolution probe into the fluorinated portions of the molecule, revealing both through-bond and potential through-space interactions that are critical for unambiguous structural confirmation. The strategic use of decoupling experiments further refines the analysis, allowing for the deconvolution of complex multiplets. For researchers in pharmaceutical and materials science, mastering the interpretation of these complementary spectra is an indispensable skill for accelerating research and ensuring the structural integrity of novel fluorinated compounds.

References

  • Kotturi, H., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Sosa, G. L., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

  • Sosa, G. L., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Wadsworth, P. A., et al. (2016). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Yonezawa, T., Morishima, I., & Fukuta, K. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 41(10), 2297–2302. [Link]

  • Abdel-Wahab, A. A., et al. (2006). UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Taylor & Francis Online. [Link]

  • Gauthier, J. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • NMR Central. 19Flourine NMR. [Link]

  • DSpace@MIT. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Yusubov, M. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

  • Násfay Scott, K. (1970). NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. Journal of Magnetic Resonance (1969), 2(3), 361–376. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

  • Burford, N., et al. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. [Link]

  • Tiers, G. V. D. (1961). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 35(6), 2263–2264. [Link]

  • Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980. [Link]

  • Shainyan, B. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035. [Link]

  • Perera, A., & Bartlett, R. J. (2011). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. [Link]

  • Mesbah Energy. (2021). Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • Weinhold, F., & Klein, R. A. (2012). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. Chemical Communications, 48(69), 8649-8651. [Link]

  • UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. (2015). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Britton, J., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 79-85. [Link]

  • University of Leicester. Fluorine NMR. [Link]

  • Mabury, S. A., & D'eon, J. C. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 833-839. [Link]

  • Jäger, C., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3704. [Link]

  • PubChem. 2-Bromo-6-(trifluoromethyl)benzoic acid. [Link]

  • PubChemLite. This compound (C8H3BrF4O2). [Link]

  • D'eon, J. C., & Mabury, S. A. (2000). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 833–839. [Link]

  • ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. [Link]

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A Comparative Guide to HPLC Method Development for the Purity of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC purity method for 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing common and alternative chromatographic strategies to build a method that is not only effective but also compliant with rigorous regulatory standards.

The Analytical Challenge: Understanding the Analyte

This compound is a complex molecule with several key features that dictate our analytical strategy:

  • Acidic Moiety: The carboxylic acid group is the most influential feature. Its ionization state, governed by the mobile phase pH relative to the analyte's pKa, will dramatically affect retention and peak shape.[1][2] A primary goal is to suppress this ionization to achieve consistent retention on a reversed-phase column.

  • Aromatic Core: The substituted benzene ring provides a strong chromophore, making UV detection a straightforward and suitable choice.

  • Halogenation & Trifluoromethyl Group: The presence of bromine, fluorine, and a trifluoromethyl group increases the molecule's hydrophobicity and introduces unique electronic characteristics. These features can be exploited to enhance selectivity by using specialized stationary phases.[3][4]

A successful purity method must be stability-indicating. This means it must be able to resolve the active pharmaceutical ingredient (API) from any potential impurities and degradation products that might arise during manufacturing or storage.[5][6] To achieve this, we must proactively generate these degradants through forced degradation studies.[7][8][9]

The Strategic Workflow: From Screening to Optimization

Effective method development follows a logical progression from broad screening to fine-tuned optimization. Our approach is designed to systematically identify the most critical parameters and leverage them for a robust final method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization & Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Col_Screen Column Screening (C18 vs. PFP) Analyte->Col_Screen Guides stationary phase choice MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 3.5) Col_Screen->MP_Screen Test on promising columns Initial_Method Select Initial Conditions MP_Screen->Initial_Method Select best starting point Forced_Deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Initial_Method->Forced_Deg Assess_Res Assess Specificity (Peak Purity & Resolution) Forced_Deg->Assess_Res Generate potential degradants Optimize Optimize Gradient & Temperature Assess_Res->Optimize If resolution < 1.5 Validation Method Validation (ICH Q2(R2)) (Linearity, Accuracy, Precision) Assess_Res->Validation If resolution > 1.5 & peak purity > 0.999 Optimize->Assess_Res Iterate OptimizationCycle Initial Initial Method (e.g., C18) Inject Inject Stressed Samples Initial->Inject Assess Assess Resolution (R) & Peak Purity (PP) Inject->Assess Optimize Optimize Method (Change Column -> PFP) (Adjust Gradient/Temp) Assess->Optimize R < 1.5 or PP < 0.999 Final Final Validated Method Assess->Final R > 1.5 PP > 0.999 Optimize->Inject Re-evaluate

Sources

Impact of Trifluoromethyl Group on Lipophilicity in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the trifluoromethyl (-CF₃) group is a "privileged motif," frequently employed to modulate the physicochemical properties of lead compounds.[1][2] This guide analyzes the specific impact of the -CF₃ moiety on lipophilicity (logP/logD) and acidity (pKa) within benzoic acid derivatives.

The introduction of a trifluoromethyl group typically exerts a profound effect:

  • Lipophilicity: Increases logP by approximately +0.88 to +1.2 units (Hansch

    
     constant), surpassing both methyl (-CH₃) and chloro (-Cl) substituents.
    
  • Metabolic Stability: The C-F bond (116 kcal/mol) blocks metabolic oxidation sites, extending half-life (

    
    ).
    
  • Acidity: The strong electron-withdrawing nature (-I effect) significantly lowers pKa, altering ionization states at physiological pH.

This guide provides a comparative technical analysis, supported by experimental data and validated protocols for determining these parameters in a drug discovery setting.

Mechanistic Insight: The "Fluorine Effect"

To predict the behavior of benzoic acid derivatives, one must understand the causality behind the -CF₃ group's influence.

Electronic Effects (Inductive & Field)

The fluorine atom is the most electronegative element (Pauling scale: 3.98). In a -CF₃ group, three fluorine atoms create a powerful inductive effect (-I) that pulls electron density away from the aromatic ring.

  • Impact on Lipophilicity: The low polarizability of the C-F bond reduces solvation by water molecules. Unlike C-H bonds, C-F bonds do not serve as hydrogen bond donors and are poor acceptors, creating a "hydrophobic shell" around the substituent.

  • Impact on Acidity: The electron-withdrawing nature stabilizes the carboxylate anion (

    
    ) formed upon deprotonation, driving the equilibrium to the right and lowering the pKa.
    
Steric Parameters

The -CF₃ group is not merely a "heavy" methyl group; it is significantly larger.

  • Van der Waals Volume: -CF₃ (

    
     42.6 ų) is roughly equivalent to an isopropyl group, much larger than a methyl group (
    
    
    
    23 ų) or a chloro substituent.
  • Ortho-Effect: When placed at the ortho-position (2-CF₃), the steric bulk forces the carboxyl group out of planarity with the benzene ring. This "steric inhibition of resonance" further decouples the

    
    -system, often leading to anomalous pKa shifts compared to meta or para isomers.
    

Comparative Analysis: Substituent Effects

The following data compares Benzoic Acid with its Trifluoromethyl, Methyl, and Chloro analogs. Note the distinct jump in lipophilicity (logP) and acidity (pKa) provided by the -CF₃ group.

Table 1: Physicochemical Profile of Benzoic Acid Derivatives
CompoundSubstituent (R)PositionlogP (Exp/Calc)*Hansch

Value
pKa (Aq.)**Electronic Effect (

)
Benzoic Acid -H-1.87 0.004.20 0.00
m-Toluic Acid -CH₃meta2.37+0.564.27-0.07 (EDG)
m-Chlorobenzoic -Clmeta2.68+0.713.82+0.37 (EWG)
3-(Trifluoromethyl) -CF₃ meta 2.95 +0.88 3.77 +0.43 (EWG)
4-(Trifluoromethyl) -CF₃ para 3.05 +0.88 3.66 +0.54 (EWG)
2-(Trifluoromethyl) -CF₃ ortho 2.85 N/A < 3.00 Steric/Field
  • Note on logP: The -CF₃ group consistently adds ~1.0 log unit to the parent molecule, making it the most lipophilic choice among standard bioisosteres.

  • Note on pKa: 4-CF₃-benzoic acid is a stronger acid than the 3-CF₃ isomer due to the direct conjugation of the electron-withdrawing effect (Hammett

    
    ).
    
Structure-Property Relationship Diagram

The following diagram visualizes how the -CF₃ group alters the molecular landscape compared to a standard Methyl group.

G Substituent Substituent Choice CF3 -CF3 (Trifluoromethyl) Substituent->CF3 Fluorination CH3 -CH3 (Methyl) Substituent->CH3 Standard Alkyl Lipophilicity Lipophilicity (logP) (+0.88 pi shift) CF3->Lipophilicity Hydrophobic Shell Metabolism Metabolic Stability (Blocks CYP450) CF3->Metabolism Strong C-F Bond Acidity Acidity (pKa) (Stabilizes Anion) CF3->Acidity Strong -I Effect CH3->Lipophilicity Moderate (+0.56) CH3->Metabolism Labile (Oxidation) Permeability Membrane Permeability (Improved) Lipophilicity->Permeability Clearance Clearance Rate (Reduced) Metabolism->Clearance Ionization Ionization @ pH 7.4 (Increased Anionic Form) Acidity->Ionization

Caption: Causal network showing how the physicochemical properties of the Trifluoromethyl group translate to pharmacokinetic outcomes.

Experimental Validation Protocols

As a scientist, relying solely on calculated values (ClogP) is insufficient for critical lead optimization. The following self-validating protocols are recommended for establishing ground-truth data.

Protocol A: Shake-Flask Method (Gold Standard)

This method directly measures the partition coefficient (


) between n-octanol and water. It is robust but low-throughput.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Test Compound (Benzoic acid derivative).[3][4]

Workflow:

  • Saturation: Mix n-octanol and buffer for 24 hours to ensure mutual saturation. Separate phases.

  • Dissolution: Dissolve test compound in the pre-saturated n-octanol phase to a known concentration (

    
    ).
    
  • Equilibration: Add an equal volume of pre-saturated buffer. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to fully separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    
    
  • Self-Validation: Mass balance check. Ensure

    
     (Recovery > 95%).
    
Protocol B: RP-HPLC Estimation (High Throughput)

For rapid screening of derivatives, retention time on a C18 column correlates linearly with logP.

Workflow:

  • Calibration: Run a set of standards with known logP values (e.g., Benzoic Acid, Toluene, Naphthalene).

  • Measurement: Inject the -CF₃ derivative under isocratic conditions (e.g., 50:50 MeOH:Water).

  • Determination: Measure the capacity factor (

    
    ):
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Correlation: Plot

    
     vs. known 
    
    
    
    to derive the linear regression equation.
  • Validation: The

    
     of the calibration curve must be > 0.98.
    
Experimental Workflow Diagram

Protocol Start Start: Compound Synthesis Purity Purity Check (>95%) (NMR / LCMS) Start->Purity Decision Throughput Requirement? Purity->Decision ShakeFlask Shake-Flask Method (Low Throughput, High Accuracy) Decision->ShakeFlask High Accuracy HPLC RP-HPLC Method (High Throughput, Relative) Decision->HPLC Speed Analysis1 Phase Separation & UV/MS Quantification ShakeFlask->Analysis1 Analysis2 Measure Retention Time (tR) Calculate Capacity Factor (k') HPLC->Analysis2 Validation1 Mass Balance Check (Recovery > 95%) Analysis1->Validation1 Validation2 Calibration Curve Fit (R² > 0.98) Analysis2->Validation2 Result Final logP / logD Value Validation1->Result Validation2->Result

Caption: Decision tree for selecting and validating the appropriate lipophilicity measurement protocol.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fujita, T., et al. (1964). A New Substituent Constant,

    
    , Derived from Partition Coefficients. Journal of the American Chemical Society, 86(23), 5175–5180. Link
    
  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for its exceptional sensitivity and its ability to provide detailed structural information through fragmentation analysis.[1] This guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation patterns of this compound, a complex halogenated and trifluoromethylated aromatic carboxylic acid. While experimental data for this specific molecule is not publicly available, this guide, grounded in established fragmentation principles of related compounds, will serve as a valuable resource for researchers anticipating its mass spectral behavior. We will compare its expected fragmentation with simpler, related benzoic acid derivatives to highlight the influence of its unique substitution pattern.

Introduction to the Analyte and Mass Spectrometry Principles

This compound (molecular formula: C₈H₃BrF₄O₂, molecular weight: 287.01 g/mol ) is a multifaceted molecule featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a trifluoromethyl group on a benzene ring.[2] Each of these substituents imparts distinct electronic properties that will influence its ionization and subsequent fragmentation in a mass spectrometer.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3] The ionization process, whether "hard" like Electron Ionization (EI) or "soft" like Electrospray Ionization (ESI), creates a molecular ion that is often unstable.[3] This ion undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral losses. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[3]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of aromatic carboxylic acids, halogenated aromatics, and trifluoromethylated compounds.

Electron Ionization (EI-MS) Fragmentation

Electron Ionization is a high-energy technique that typically produces a rich fragmentation spectrum. The primary fragmentation events for aromatic carboxylic acids involve the carboxylic acid group.[4][5] For benzoic acid, the most common fragmentations are the loss of a hydroxyl radical (•OH) to form the stable benzoyl cation, and the loss of the entire carboxyl group (•COOH).[5][6]

For our target molecule, we can predict the following primary fragmentation pathways under EI:

  • Loss of •OH (m/z 269/271): This would result in a prominent acylium ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be evident in all bromine-containing fragments.

  • Loss of •COOH (m/z 241/243): This would lead to the formation of a bromofluorotrifluoromethylphenyl cation.

  • Decarboxylation (loss of CO₂, m/z 243/245): This is another common pathway for carboxylic acids.[7]

  • Loss of Halogens: The C-Br bond is weaker than the C-F and C-C bonds, making the loss of a bromine radical (•Br) a likely event. The loss of a fluorine radical (•F) is less probable but possible.

  • Loss of •CF₃ (m/z 217/219): A characteristic fragmentation for trifluoromethylated compounds is the loss of the trifluoromethyl radical, which has a mass of 69 Da.[1][8]

The interplay of these competing fragmentation pathways will determine the final appearance of the mass spectrum. The stability of the resulting carbocations will be a major driving force.

Visualizing EI Fragmentation

EI_Fragmentation M [M]⁺˙ m/z 286/288 M_minus_OH [M-OH]⁺ m/z 269/271 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 241/243 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ m/z 242/244 M->M_minus_CO2 - CO₂ M_minus_Br [M-Br]⁺ m/z 207 M->M_minus_Br - •Br M_minus_CF3 [M-CF₃]⁺ m/z 217/219 M->M_minus_CF3 - •CF₃

Caption: Predicted major EI fragmentation pathways for this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[1][9] Fragmentation is then induced in a collision cell (tandem MS).

In negative ion mode , the deprotonated molecule ([M-H]⁻ at m/z 285/287) will be the precursor ion. The primary fragmentation is expected to be the loss of CO₂ (44 Da) from the carboxylate anion, a very common and energetically favorable fragmentation for deprotonated carboxylic acids.[10]

In positive ion mode , the protonated molecule ([M+H]⁺ at m/z 287/289) will be the precursor. Fragmentation will likely involve the loss of neutral molecules such as H₂O and CO.

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_minus_H [M-H]⁻ m/z 285/287 M_minus_H_minus_CO2 [M-H-CO₂]⁻ m/z 241/243 M_minus_H->M_minus_H_minus_CO2 - CO₂ M_plus_H [M+H]⁺ m/z 287/289 M_plus_H_minus_H2O [M+H-H₂O]⁺ m/z 269/271 M_plus_H->M_plus_H_minus_H2O - H₂O

Caption: Predicted ESI-MS/MS fragmentation in negative and positive ion modes.

Comparative Fragmentation Analysis

To better understand the influence of the various substituents, it is instructive to compare the expected fragmentation of our target molecule with that of simpler benzoic acid derivatives.

CompoundMolecular Weight ( g/mol )Key Predicted Fragments (EI-MS)Distinguishing Features
Benzoic Acid122.12m/z 105 ([M-OH]⁺), m/z 77 ([M-COOH]⁺)Simple spectrum, dominated by loss from the carboxylic acid group.[5][6]
2-Bromobenzoic Acid201.02m/z 183/185 ([M-OH]⁺), m/z 155/157 ([M-COOH]⁺), m/z 122 ([M-Br]⁺)Isotopic pattern of bromine is a key identifier.[11] Loss of Br is a competitive pathway.
3-(Trifluoromethyl)benzoic Acid190.12m/z 173 ([M-OH]⁺), m/z 145 ([M-COOH]⁺), m/z 121 ([M-CF₃]⁺)Loss of •CF₃ is a characteristic fragment.[1]
This compound 287.01 m/z 269/271, m/z 241/243, m/z 207, m/z 217/219 Complex spectrum with multiple competing fragmentation pathways due to the presence of multiple substituents.

This comparison highlights how the addition of each substituent introduces new potential fragmentation channels, leading to a more complex mass spectrum for this compound. The presence of the fluorine atom is expected to influence the stability of adjacent carbocations, potentially altering the relative abundances of certain fragments compared to non-fluorinated analogs.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols for mass spectrometry analysis can be employed.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the chosen mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

  • For EI-MS, the sample can be introduced directly via a heated probe or after separation by gas chromatography (GC), if the compound is sufficiently volatile and thermally stable. Derivatization to a more volatile ester form may be necessary for GC-MS.

Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis dissolve Dissolve Sample dilute Dilute for ESI or prepare for EI dissolve->dilute ionization Ionization (EI or ESI) dilute->ionization ms1 Full Scan MS (Q1) ionization->ms1 isolation Precursor Ion Isolation ms1->isolation fragmentation Collision-Induced Dissociation (CID) isolation->fragmentation ms2 Product Ion Scan (MS/MS) fragmentation->ms2 interpretation Spectrum Interpretation ms2->interpretation comparison Comparison with Predictions interpretation->comparison

Caption: General workflow for the mass spectrometric analysis of the target compound.

For EI-MS (using GC-MS):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-400.

For ESI-MS/MS (using LC-MS):

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2-0.5 mL/min.[1]

  • Ion Source: ESI in both positive and negative ion modes.

  • Scan Mode: Full scan to identify the precursor ion, followed by product ion scans of the [M+H]⁺ and [M-H]⁻ ions.

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe the evolution of fragment ions.

Conclusion

References

  • 2-Bromo-6-(trifluoromethyl)benzoic acid. PubChem. Retrieved February 14, 2026, from [Link]

  • This compound (C8H3BrF4O2). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Wang, H. Y., et al. (2012). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 23(4), 761-767.
  • Naraoka, H., et al. (2006). Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). YouTube. Retrieved February 14, 2026, from [Link]

  • Albro, P. W., et al. (2001). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 12(7), 784-796.
  • Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. Retrieved February 14, 2026, from [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. Retrieved February 14, 2026, from [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • General Fragmentation Modes. Retrieved February 14, 2026, from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(11), 8865-8902.
  • Spectroscopy of Carboxylic Acids. Oregon State University. Retrieved February 14, 2026, from [Link]

  • Benzoic acid, 2-bromo-. NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Retrieved February 14, 2026, from [Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Retrieved February 14, 2026, from [Link]

  • EI-MS fragmentation pathways of 3-FMC and 4-FMC. Chinese Journal of Chromatography. Retrieved February 14, 2026, from [Link]

  • Zih-Perenyi, K., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2347-2358.

Sources

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